N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide is a synthetic compound belonging to the class of benzopyran derivatives. It features a unique combination of functional groups, including a hydroxyl group, a carboxamide group, and a long-chain alkyl group (decyl), which contribute to its distinctive chemical and biological properties. The compound is recognized for its potential applications in medicinal chemistry, particularly in the fields of antioxidant and anti-inflammatory research.
The compound can be synthesized from various precursors using established organic chemistry methodologies. Its structural characteristics are derived from the benzopyran framework, which is commonly utilized in the design of biologically active molecules.
N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide falls under the following classifications:
The synthesis of N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide can be represented as follows:
| Property | Value |
|---|---|
| CAS Number | 919120-88-0 |
| Molecular Formula | C₁₇H₂₁N₁O₄ |
| Molecular Weight | 303.35 g/mol |
| IUPAC Name | N-decyl-7-hydroxy-4-oxo-4H-benzopyran-2-carboxamide |
| InChI Key | RFMHNZBTJKAYSP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)O |
The compound exhibits a complex structure with multiple functional groups that influence its reactivity and biological activity.
N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide can undergo several chemical reactions:
These reactions highlight the compound's versatility for further modifications, which can be tailored for specific applications in pharmaceuticals or materials science.
The mechanism of action for N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide primarily involves its interaction with biological targets:
Research indicates that compounds with similar structures often exhibit significant biological activities, suggesting that N-Decyl-7-hydroxy-4-oxo-4H-benzopyran-2-carboxamide could have promising therapeutic applications.
The compound is expected to exhibit:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Stability | Stable under standard laboratory conditions |
These properties are crucial for understanding how the compound behaves in various environments and applications.
N-Decyl-7-hydroxy-4-oxo-4H-1-benzopyran-2-carboxamide has several potential applications:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: